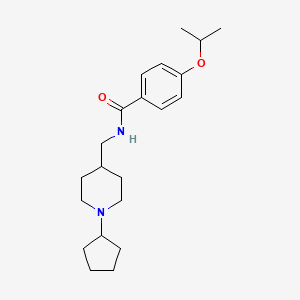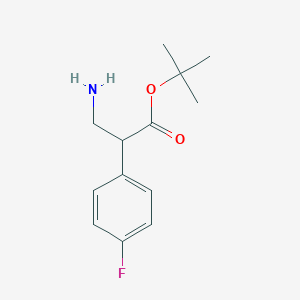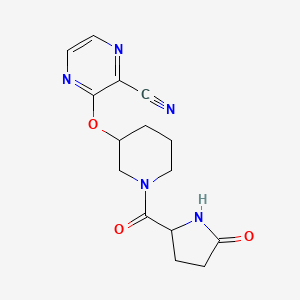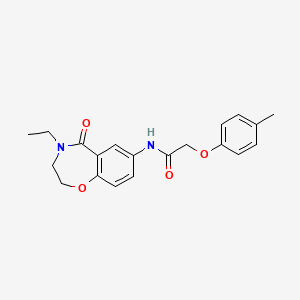![molecular formula C22H20FN7O B2760973 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone CAS No. 920387-17-3](/img/structure/B2760973.png)
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyrimidine group, a piperazine group, and a tolyl group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving various reactive centers . The synthesis often involves atom-economical, one-pot, multi-step cascade processes .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using 1D and 2D NMR spectroscopy and X-ray crystallography .Applications De Recherche Scientifique
Synthesis and Antagonist Activity
- Synthesis and 5-HT2 Antagonist Activity: A study by Watanabe et al. (1992) explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, focusing on their 5-HT2 and alpha 1 receptor antagonist activity. The research found compounds with potent 5-HT2 antagonist activity, indicating their potential use in related therapeutic applications (Watanabe et al., 1992).
Antimicrobial Activities
- Triazole Analogues of Piperazine: Nagaraj et al. (2018) synthesized a new series of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds. These compounds showed significant antibacterial activity against human pathogenic bacteria, suggesting potential for development as antimicrobial agents (Nagaraj et al., 2018).
- Synthesis and Antimicrobial Activities of Triazole Derivatives: Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exhibiting good to moderate antimicrobial activities against various microorganisms, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor Activities
- Pyrazole and Pyrimidine Derivatives: Farag and Fahim (2019) explored the synthesis of pyrazole derivatives and diaminopyrimidine derivatives, finding excellent in vitro antitumor activity against MCF-7 cell line, as well as high antimicrobial and antioxidant activities. This suggests potential applications in cancer therapy (Farag & Fahim, 2019).
Antihypertensive Agents
- 1,2,4-Triazolol[1,5-alpha]pyrimidines: Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines with promising in vitro and in vivo antihypertensive activity, indicating their potential as antihypertensive agents (Bayomi et al., 1999).
Analgesic Agents
- Oxazolo[5,4-b]pyridin-2(1H)-ones as Non-Opiate Antinociceptive Agents: Viaud et al. (1995) synthesized a series of oxazolo[5,4-b]pyridin-2(1H)-one derivatives, finding significant analgesic activity, suggesting their use as non-opiate, nonantiinflammatory analgesic agents (Viaud et al., 1995).
Enaminones for Antimicrobial and Antitumor Activities
- Enaminones as Building Blocks: Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, finding that these compounds showed inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), as well as antimicrobial activity. This indicates their potential in antimicrobial and antitumor applications (Riyadh, 2011).
Positive Inotropic Agents
- Triazolo[3,4-a]phthalazine and Tetrazolo[5,1-a]phthalazine Derivatives: Ma et al. (2014) synthesized derivatives with positive inotropic activity, potentially useful in treatments related to heart function (Ma et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetUbiquitin-specific protease 28 (USP28) , a deubiquitinating enzyme involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound is believed to bind reversibly to its target, affecting the protein levels of USP28 . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Biochemical Pathways
The compound’s interaction with USP28 likely affects pathways related to cell cycle progression and the DNA damage response. By inhibiting USP28, the compound may disrupt the normal function of these pathways, leading to altered cell proliferation and EMT progression .
Pharmacokinetics
Similar compounds have been synthesized and tested for antiproliferative activities against various human cancer cell lines .
Result of Action
The compound’s action results in the inhibition of cell proliferation, cell cycle progression at the S phase, and EMT progression in certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c1-15-4-2-5-16(12-15)22(31)29-10-8-28(9-11-29)20-19-21(25-14-24-20)30(27-26-19)18-7-3-6-17(23)13-18/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSCEJWRERECAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760893.png)

![N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide](/img/structure/B2760898.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2760900.png)


![5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2760904.png)
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B2760905.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2760906.png)


![1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760912.png)

